Direct C–N Pyrazole-Morpholine Linkage Confers Distinct Physicochemical Profile vs. Acetyl-Linked Analog
The target compound 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine (CAS 1461707-79-8) features a direct C–N bond between the pyrazole C4 position and the morpholine nitrogen. In contrast, the acetyl-linked analog 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]morpholine (CAS 125103-54-0) contains a two‑carbon linker with a carbonyl group . This structural difference yields a lower molecular weight for the target compound (257.33 g/mol) compared to the acetyl analog (299.37 g/mol), and a reduced topological polar surface area (tPSA). While tPSA values for the target compound are not explicitly reported, the acetyl analog possesses a tPSA of 38.1 Ų , whereas the direct-linked morpholine is expected to have a tPSA of approximately 28 Ų (calculated from functional group contributions). The lower molecular weight and smaller polar surface area of the target compound suggest improved membrane permeability and potentially distinct ADME properties.
| Evidence Dimension | Molecular weight and polar surface area |
|---|---|
| Target Compound Data | MW 257.33 g/mol; tPSA ~28 Ų (calculated) |
| Comparator Or Baseline | 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]morpholine (CAS 125103-54-0): MW 299.37 g/mol; tPSA 38.1 Ų |
| Quantified Difference | MW difference: -42.04 g/mol; tPSA difference: approximately -10 Ų |
| Conditions | Physicochemical property calculation based on structural analysis |
Why This Matters
Smaller molecular weight and lower polar surface area may translate to enhanced passive permeability and oral bioavailability, making the target compound a more attractive starting point for lead optimization programs focused on CNS or intracellular targets.
